molecular formula C10H10F3NO2 B556513 4-(Trifluoromethyl)-L-phenylalanine CAS No. 114926-38-4

4-(Trifluoromethyl)-L-phenylalanine

Cat. No.: B556513
CAS No.: 114926-38-4
M. Wt: 233.19 g/mol
InChI Key: CRFFPDBJLGAGQL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)-L-phenylalanine is an amino acid derivative where a trifluoromethyl group is attached to the para position of the phenyl ring of L-phenylalanine. This compound is of significant interest due to the unique properties imparted by the trifluoromethyl group, which can enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the copper-catalyzed chemoselective synthesis, which involves the cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions . This method yields the desired product with high regioselectivity and moderate to excellent yields.

Industrial Production Methods

Industrial production of 4-(Trifluoromethyl)-L-phenylalanine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.

    Substitution: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted phenolic compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

4-(Trifluoromethyl)-L-phenylalanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of protein structure and function, as the trifluoromethyl group can influence protein folding and stability.

    Medicine: It is investigated for its potential therapeutic applications, including as a component of drugs with enhanced pharmacokinetic properties.

    Industry: The compound is used in the development of agrochemicals and materials with improved properties.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-L-phenylalanine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted amino acids and phenylalanine derivatives, such as:

  • 4-(Trifluoromethyl)phenylalanine
  • 3-(Trifluoromethyl)phenylalanine
  • 2-(Trifluoromethyl)phenylalanine

Uniqueness

4-(Trifluoromethyl)-L-phenylalanine is unique due to the specific position of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical and biological properties. This positional specificity can result in distinct interactions with molecular targets and different pharmacokinetic profiles compared to other trifluoromethyl-substituted compounds .

Properties

IUPAC Name

(2S)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFFPDBJLGAGQL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347041
Record name 4-(Trifluoromethyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114926-38-4
Record name 4-(Trifluoromethyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethyl)-L-phenylalanine
Reactant of Route 2
4-(Trifluoromethyl)-L-phenylalanine
Reactant of Route 3
4-(Trifluoromethyl)-L-phenylalanine
Reactant of Route 4
4-(Trifluoromethyl)-L-phenylalanine
Reactant of Route 5
Reactant of Route 5
4-(Trifluoromethyl)-L-phenylalanine
Reactant of Route 6
4-(Trifluoromethyl)-L-phenylalanine
Customer
Q & A

Q1: Why was 4-(trifluoromethyl)-L-phenylalanine chosen for this study?

A1: this compound, when attached to the N-terminus of octaarginine (R8), serves as a sensitive probe for ¹⁹F NMR spectroscopy []. This allows researchers to track the movement of the modified R8 (¹⁹F-R8) in real-time within living cells. The ¹⁹F atom provides a distinct signal that is not commonly found in biological systems, making it easier to monitor the peptide's interactions and translocation without interference from other cellular components.

Q2: What specific information did the researchers obtain using this compound and ¹⁹F NMR?

A2: By incorporating this compound into R8 and using ¹⁹F NMR, the researchers were able to observe the following in real-time []:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.